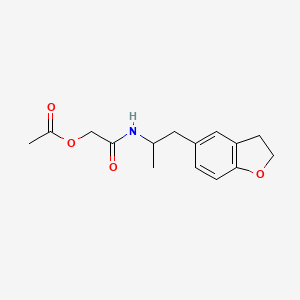

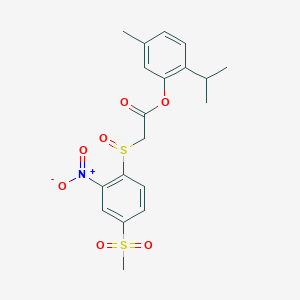

![molecular formula C16H15N3OS B2667306 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 692732-70-0](/img/structure/B2667306.png)

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is a chemical compound . It is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

The compound was synthesized from the commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular formula of “4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine” is C16H15N3OS. Its average mass is 297.375 Da and its monoisotopic mass is 297.093567 Da .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it plays a role in the synthesis of pyrimidine from β-formyl enamide .Applications De Recherche Scientifique

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, including derivatives similar to 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. These compounds act by forming key hydrogen bonding interactions and conveying selectivity over the broader kinome, specifically in the context of the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival. This pathway's inhibition has implications for the development of cancer therapeutics (Hobbs et al., 2019).

PTEN-deficient Cancers

Another study focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. Derivatives of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine were optimized for this purpose, demonstrating significant in vivo activity in cancer models. This research supports the compound's application in targeted cancer therapy, especially in conditions where PTEN deficiency is a factor (Certal et al., 2014).

Synthesis and Intermediate Applications

A rapid and green synthetic method for creating 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was established, highlighting the compound's role as an important intermediate in pharmaceutical research. These derivatives have shown potential in inhibiting tumor necrosis factor-alpha and nitric oxide, indicating their relevance in anti-inflammatory and anti-cancer studies (Lei et al., 2017).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating their potential in developing new antimicrobial agents. This application is crucial in the context of increasing antibiotic resistance and the need for novel antimicrobials (Majithiya & Bheshdadia, 2022).

Imaging Agents in Parkinson's Disease

Synthesis of a derivative of 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease demonstrates the compound's application beyond conventional therapeutic areas. This research represents an important step towards developing new diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Propriétés

IUPAC Name |

4-(2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-2-4-12(5-3-1)15-17-13-6-11-21-14(13)16(18-15)19-7-9-20-10-8-19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDRSWPTRGNKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)

![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)

![Dimethyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]benzene-1,4-dicarboxylate](/img/structure/B2667241.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)